(Z)-5-(2-nitroprop-1-en-1-yl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(2-nitroprop-1-en-1-yl)benzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a nitroprop-1-en-1-yl group attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-nitroprop-1-en-1-yl)benzofuran typically involves the reaction of benzofuran with a nitroalkene under specific conditions. One common method is the condensation reaction between benzofuran and 2-nitroprop-1-ene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2-nitroprop-1-en-1-yl)benzofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
(Z)-5-(2-nitroprop-1-en-1-yl)benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-5-(2-nitroprop-1-en-1-yl)benzofuran involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring can also interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(2-nitroprop-1-en-1-yl)benzofuran: The E-isomer of the compound with similar chemical properties but different spatial arrangement.
2-nitroprop-1-en-1-ylbenzene: A related compound with a benzene ring instead of a benzofuran ring.
2-[(1Z)-2-nitroprop-1-en-1-yl]furan: A similar compound with a furan ring instead of a benzofuran ring.
Uniqueness
(Z)-5-(2-nitroprop-1-en-1-yl)benzofuran is unique due to its specific structural arrangement, which can influence its reactivity and interaction with biological targets. The presence of the benzofuran ring imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-(2-nitroprop-1-enyl)-1-benzofuran |
InChI |
InChI=1S/C11H9NO3/c1-8(12(13)14)6-9-2-3-11-10(7-9)4-5-15-11/h2-7H,1H3 |
InChI Key |
PANKQJCPRIMQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)OC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.